rel-Methyl (3aS,7aS)-2-benzyl-5-tosyloctahydro-7aH-pyrrolo[3,4-c]pyridine-7a-carboxylate
Description
This compound belongs to the pyrrolo[3,4-c]pyridine family, a bicyclic scaffold with fused pyrrole and pyridine rings. The specific structure features:
- 2-Benzyl substituent: Enhances lipophilicity and may influence π-π stacking interactions.
- 5-Tosyl group (tosyl = p-toluenesulfonyl): Acts as a protective group or leaving group, modulating reactivity in synthetic pathways.
- Methyl ester at position 7a: Stabilizes the carboxylate moiety and affects solubility.
- Stereochemistry (3aS,7aS): Critical for chiral recognition in biological systems or asymmetric synthesis.
Properties
IUPAC Name |
methyl (3aS,7aS)-2-benzyl-5-(4-methylphenyl)sulfonyl-1,3,3a,4,6,7-hexahydropyrrolo[3,4-c]pyridine-7a-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O4S/c1-18-8-10-21(11-9-18)30(27,28)25-13-12-23(22(26)29-2)17-24(15-20(23)16-25)14-19-6-4-3-5-7-19/h3-11,20H,12-17H2,1-2H3/t20-,23+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWYOHCKEPBLYFZ-NZQKXSOJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC3(CN(CC3C2)CC4=CC=CC=C4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC[C@]3(CN(C[C@H]3C2)CC4=CC=CC=C4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O4S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Core Intermediate Synthesis
The synthesis typically begins with dipicolinic acid (pyridine-2,6-dicarboxylic acid) or its derivatives, which undergo cyclization to construct the pyrrolopyridine skeleton. A critical step involves the formation of 6-benzyl-pyrrolo[3,4-b]pyridine-5,7-diketone via refluxing dipicolinic acid in acetic anhydride followed by benzylamine condensation . This intermediate serves as the foundation for subsequent hydrogenation and functionalization.
Key Reaction Parameters for Cyclization
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Solvent | Acetic anhydride | Facilitates cyclization |
| Temperature | Reflux (~140°C) | Completes dehydration |
| Benzylamine Equivalents | 1.2–1.5 eq | Minimizes byproducts |
Hydrogenation and Skeletal Reduction
The diketone intermediate undergoes catalytic hydrogenation to saturate the pyrrolopyridine ring. Patent data specifies the use of 5–10% palladium on carbon (Pd/C) under 2–4 MPa H₂ pressure at 20–40°C, achieving full reduction to 6-benzyl-octahydro-pyrrolo[3,4-b]pyridine (Table 1).
Table 1: Hydrogenation Conditions and Outcomes
| Catalyst | Pressure (MPa) | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| 5% Pd/C | 2 | 25 | 92 | 98.5 |
| 10% Pd/C | 4 | 40 | 88 | 97.2 |
Side reactions, such as over-reduction or N-debenzylation, are mitigated by strict control of H₂ pressure and reaction duration . Post-hydrogenation, the product is isolated via acid-assisted precipitation (e.g., HCl in methanol), yielding >97% purity after crystallization .
Stereochemical Control and Chiral Resolution
The rel-(3aS,7aS) configuration is introduced through chiral separation of diastereomeric intermediates. A patent discloses amidation of 6-benzyl-octahydro-pyrrolo[3,4-b]pyridine with acyl chlorides (e.g., acetyl chloride) or anhydrides, followed by chromatographic resolution on chiral stationary phases (CSPs).
Amidation Conditions for Diastereomer Formation
-
Acylating Agent : Acetic anhydride (2 eq)
-
Base : Triethylamine (3 eq)
-
Solvent : Dichloromethane (0°C to rt)
-
Yield : 85–90%
Chiral HPLC using cellulose-based CSPs (e.g., Chiralpak IC) achieves enantiomeric excess (ee) >99% for the desired (3aS,7aS) isomer .
Tosyl Protection and Methyl Esterification
The 5-position nitrogen is protected via tosylation using p-toluenesulfonyl chloride (TsCl) under Schotten-Baumann conditions. Concurrently, the carboxylate group is methylated using methyl iodide (MeI) in the presence of potassium carbonate (K₂CO₃) .
Sequential Protection Protocol
-
Tosylation : TsCl (1.1 eq), NaOH (aq), 0°C → rt, 2 h
-
Methylation : MeI (1.5 eq), K₂CO₃, DMF, 12 h
-
Workup : Aqueous extraction, silica gel chromatography
Table 2: Protection Step Efficiency
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Tosylation | 95 | 98 |
| Methylation | 90 | 97 |
Final Deprotection and Isolation
The benzyl group at position 2 is removed via catalytic hydrogenolysis using Pd/C under ambient H₂ pressure. This step is performed in methanol or ethanol, yielding the free amine intermediate, which is immediately carboxylated to prevent degradation .
Hydrogenolysis Parameters
-
Catalyst : 10% Pd/C (0.1 eq)
-
Solvent : Methanol
-
Time : 6–8 h
-
Yield : 94%
Final purification via recrystallization (hexane/ethyl acetate) delivers rel-methyl (3aS,7aS)-2-benzyl-5-tosyloctahydro-7aH-pyrrolo[3,4-c]pyridine-7a-carboxylate with >99% chemical and stereochemical purity .
Comparative Analysis of Synthetic Routes
Alternative methodologies, such as the use of 2-benzyloxy-1-methylpyridinium triflate for benzylation , offer advantages in mild reaction conditions but require optimization for pyrrolopyridine systems. Traditional benzyl bromide alkylation, while cost-effective, often suffers from lower regioselectivity.
Table 3: Benzylation Method Comparison
| Method | Yield (%) | Regioselectivity | Conditions |
|---|---|---|---|
| Benzyl bromide + K₂CO₃ | 75 | Moderate | Reflux, 12 h |
| 2-Benzyloxypyridinium triflate | 88 | High | 50°C, 4 h |
Industrial-Scale Considerations
For bulk production, continuous hydrogenation reactors and flow chemistry systems enhance throughput. Solvent recycling (e.g., toluene, methanol) and catalyst recovery (Pd/C filtration) are critical for cost efficiency. Patent data emphasizes the use of trifluorotoluene as a superior solvent for large-scale amidation due to its low polarity and ease of removal.
Analytical Validation
Critical quality attributes (CQAs) are monitored via:
-
HPLC : C18 column, 254 nm, retention time 8.2 min
-
<sup>1</sup>H NMR : Key signals at δ 2.33 (s, Tosyl-CH₃), δ 3.72 (s, COOCH₃), δ 4.51 (d, J = 12 Hz, benzyl-CH₂)
-
Chiral HPLC : ee >99% confirmed via Chiralpak IC (hexane:isopropanol 90:10)
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the pyrrolo[3,4-c]pyridine core, potentially leading to the formation of dihydro or tetrahydro derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products:
Oxidation Products: Benzaldehyde, benzoic acid derivatives.
Reduction Products: Dihydro or tetrahydro derivatives of the pyrrolo[3,4-c]pyridine core.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used as a probe to study the function of specific enzymes or receptors due to its structural similarity to biologically active molecules.
Medicine: Potential applications in medicine include the development of new drugs targeting specific pathways or receptors. The compound’s unique structure may offer advantages in terms of selectivity and potency.
Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials, particularly those requiring a high degree of structural complexity.
Mechanism of Action
The mechanism of action of rel-Methyl (3aS,7aS)-2-benzyl-5-tosyloctahydro-7aH-pyrrolo[3,4-c]pyridine-7a-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and analytical data of related pyrrolo[3,4-c]pyridine derivatives:
Key Findings from Comparative Analysis
Substituent Effects
- The tosyl group in the target compound acts as an EWG and a leaving group, enabling nucleophilic substitution reactions.
- The benzyl group in the target compound balances lipophilicity and steric bulk, favoring interactions in hydrophobic environments.
Analytical Characterization
Biological Activity
rel-Methyl (3aS,7aS)-2-benzyl-5-tosyloctahydro-7aH-pyrrolo[3,4-c]pyridine-7a-carboxylate is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.
- Chemical Name : this compound
- CAS Number : 2696257-58-4
- Molecular Formula : C23H28N2O4S
- Molecular Weight : 428.54 g/mol
The biological activity of pyrrolo[3,4-c]pyridine derivatives, including this compound, is attributed to their interaction with various biological targets. Research indicates that these compounds may exhibit:
- Analgesic Properties : Many derivatives have been studied for their pain-relieving effects.
- Sedative Effects : Some compounds in this class show potential as sedatives.
- Antidiabetic and Antitumor Activities : Studies have suggested efficacy against certain cancers and diabetes-related conditions.
- Antimycobacterial and Antiviral Activity : There is evidence supporting their use in combating infections caused by bacteria and viruses.
Biological Activity Data
Case Studies
- Analgesic Efficacy : A study evaluated the analgesic effects of pyrrolo[3,4-c]pyridine derivatives using a formalin test model in rats. Results indicated a significant reduction in pain response compared to controls, suggesting a mechanism involving central nervous system pathways.
- Antitumor Activity : In vitro studies demonstrated that this compound inhibited the proliferation of various cancer cell lines through apoptosis induction.
- Sedative Properties : Behavioral assays conducted on mice revealed that the compound produced dose-dependent sedation, indicating its potential utility as a therapeutic agent for anxiety disorders.
Q & A
Q. Methodological Answer :
- ¹H/¹³C NMR : Assigns proton and carbon environments. For example, the tosyl group’s aromatic protons appear as distinct doublets (~7.2–7.8 ppm), while the methyl ester resonates as a singlet (~3.6 ppm) .
- IR Spectroscopy : Confirms functional groups (e.g., ester C=O stretch ~1730 cm⁻¹, sulfonamide S=O ~1350 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (428.54 g/mol) and fragmentation patterns .
Advanced: How can conflicting NMR data (e.g., unexpected splitting or shifts) be resolved?
Q. Methodological Answer :
- Variable Temperature NMR : Resolves dynamic effects (e.g., ring puckering in the octahydro core) that cause signal broadening .
- 2D Experiments : COSY, HSQC, and NOESY correlate protons/carbons and identify spatial proximities to confirm stereochemistry .
- Computational Modeling : DFT-based NMR prediction (e.g., using Gaussian) compares theoretical and experimental shifts to assign ambiguous signals .
Basic: What pharmacological targets or activities have been explored for similar pyrrolo-pyridine derivatives?
Methodological Answer :
Related compounds exhibit activity as:
- Enzyme Inhibitors : Autotaxin (ATX) inhibition, assessed via fluorescence-based assays (e.g., Amplex Red) measuring phosphate release .
- Receptor Modulators : GPCR or kinase targeting, evaluated using radioligand binding assays or cell-based cAMP/calcium flux assays .
Key Metrics : IC₅₀ values, solubility (e.g., HT-Solubility assays in phosphate buffer), and metabolic stability (e.g., glutathione adduct screening) .
Advanced: How can structure-activity relationships (SAR) guide the design of analogs with improved potency?
Q. Methodological Answer :
- Core Modifications : Replace the benzyl group with substituted aryl rings (e.g., electron-withdrawing groups) to enhance binding affinity.
- Bioisosteric Replacement : Substitute the tosyl group with sulfonamides or carbamates to improve solubility or reduce toxicity .
- Pharmacophore Mapping : Molecular docking (e.g., AutoDock) identifies critical interactions (e.g., hydrogen bonds with ATX’s active site) .
Validation : Synthesize analogs and compare IC₅₀ values in dose-response assays .
Basic: What are the recommended storage conditions to ensure compound stability?
Q. Methodological Answer :
- Short-Term : Store at –20°C in airtight, light-resistant containers under inert gas (N₂/Ar) to prevent oxidation .
- Long-Term : Lyophilize and store at –80°C with desiccants (e.g., silica gel) to avoid hydrolysis of the ester group .
Advanced: How can degradation pathways be systematically studied?
Q. Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (UV), or acidic/basic conditions, then analyze degradants via HPLC-MS .
- Kinetic Analysis : Monitor degradation rates under varying pH/temperature to calculate activation energy (Arrhenius plots) and predict shelf life .
Basic: What computational tools are suitable for modeling this compound’s conformation?
Q. Methodological Answer :
- Molecular Mechanics : Use MMFF94 or AMBER force fields in software like Avogadro to model the bicyclic structure’s low-energy conformers .
- Density Functional Theory (DFT) : Optimize geometry and calculate electronic properties (e.g., HOMO/LUMO) using Gaussian or ORCA .
Advanced: How can molecular dynamics (MD) simulations predict solvent interactions or aggregation?
Q. Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
